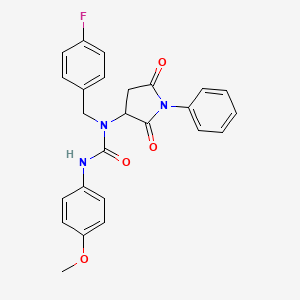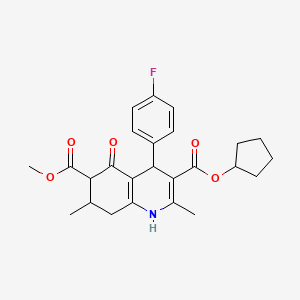![molecular formula C13H10ClN3OS B4140321 5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4140321.png)
5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine
Overview
Description
5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine, also known as PZQ, is a chemical compound that has been extensively studied for its potential as an antischistosomal drug. Schistosomiasis is a parasitic disease that affects millions of people worldwide, and PZQ has been shown to be effective in treating this disease.
Mechanism of Action
The exact mechanism of action of 5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine is not fully understood, but it is thought to involve the disruption of the parasite's ability to maintain its membrane potential. This leads to paralysis and death of the parasite, which is then expelled from the body. 5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine has also been shown to have immunomodulatory effects, which may contribute to its antischistosomal activity.
Biochemical and Physiological Effects:
5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine has been shown to have minimal toxicity in humans and animals, with few reported side effects. In addition to its antischistosomal activity, 5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine has also been shown to have antitumor and anti-inflammatory effects. 5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine has been shown to be metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine has several advantages for use in lab experiments, including its high potency against schistosomes, its low toxicity, and its ability to be administered orally. However, 5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine. One area of focus is the development of new formulations and delivery methods to improve the solubility and stability of 5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine. Another area of focus is the investigation of 5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine's potential as an antitumor and anti-inflammatory agent. Additionally, there is ongoing research into the mechanisms of action of 5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine, which may lead to the development of new drugs for the treatment of schistosomiasis and other parasitic infections.
Scientific Research Applications
5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine has been extensively studied for its potential as an antischistosomal drug. Schistosomiasis is caused by parasitic worms that live in freshwater snails and can infect humans who come into contact with contaminated water. 5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine has been shown to be effective in treating both acute and chronic schistosomiasis infections. In addition to its antischistosomal activity, 5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine has also been studied for its potential as an antitumor and anti-inflammatory agent.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c1-8-2-4-11(18-8)10-7-19-13(16-10)17-12-5-3-9(14)6-15-12/h2-7H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWNKPIECNZHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-methoxy-1-methylethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4140268.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4140281.png)
![7-fluoro-2-(4-methoxybenzyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140292.png)
![N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4140308.png)
![2-[(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4140325.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4140335.png)
![1-benzyl-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4140340.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4140343.png)
![2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]amino}-N-(3-methylphenyl)-5-nitrobenzamide](/img/structure/B4140344.png)
methanol](/img/structure/B4140347.png)